molecular formula C15H23BN2O4 B1366308 4-(4-BOC-Piperazino)phenylboronic acid CAS No. 457613-78-4

4-(4-BOC-Piperazino)phenylboronic acid

Cat. No. B1366308
CAS RN: 457613-78-4
M. Wt: 306.17 g/mol
InChI Key: BXGOBSWUEXKOIH-UHFFFAOYSA-N
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Description

“4-(4-BOC-Piperazino)phenylboronic acid” is a useful reactant for the preparation of radiolabeled compounds . It is also known as "tert-Butyl 4- (4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate" .


Synthesis Analysis

Pinacol boronic esters, such as “4-(4-BOC-Piperazino)phenylboronic acid”, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but there have been reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Molecular Structure Analysis

The molecular formula of “4-(4-BOC-Piperazino)phenylboronic acid” is C15H23BN2O4. The molecular weight is 306.17 g/mol. Another related compound, “4-(4-Boc-piperazinemethyl)phenylboronic acid pinacol ester”, has the empirical formula C22H35BN2O4 .


Chemical Reactions Analysis

As mentioned earlier, the protodeboronation of pinacol boronic esters like “4-(4-BOC-Piperazino)phenylboronic acid” can be achieved using a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Synthesis and Chemical Applications

  • Microwave-Mediated Suzuki–Miyaura Cross-Couplings : 4-(4-BOC-Piperazino)phenylboronic acid has been used in the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls through microwave-mediated Suzuki–Miyaura coupling, facilitating the diversification of biaryl libraries (Spencer et al., 2011).

  • Synthesis of Bisbenzoxaboroles and Boronic Acid Analogs : This compound has been utilized in synthesizing highly biologically active bisbenzoxaboroles and their phenylboronic acids analogs, highlighting its role in creating new chemical structures (Adamczyk-Woźniak et al., 2013).

Biomedical Applications

  • Fungicidal Activity : Its derivatives have been investigated for fungicidal activity against various fungi, showing significant inhibitory activity, which is crucial for developing new antifungal agents (Wieczorek et al., 2014).

  • Antiviral Therapeutics : Phenylboronic-acid-modified nanoparticles, incorporating 4-(4-BOC-Piperazino)phenylboronic acid, have shown promise as potential antiviral inhibitors, particularly against the Hepatitis C virus (Khanal et al., 2013).

  • Gene Transfection : Modified polyethylenimine with phenylboronic acid groups, derived from 4-(4-BOC-Piperazino)phenylboronic acid, has demonstrated enhanced gene delivery efficiency, indicating its potential in gene therapy (Peng et al., 2010).

Material Science

  • Sensor Development : Piperazine-based compounds with phenylboronic acid, related to 4-(4-BOC-Piperazino)phenylboronic acid, have been applied in ion-selective electrodes, indicating their utility in developing sensitive and selective sensors for dopamine and other compounds (Durka et al., 2019).

  • Carbon Nanotube Modulation : Phenyl boronic acids, including derivatives of 4-(4-BOC-Piperazino)phenylboronic acid, have been used to modulate the properties of carbon nanotubes, which are significant for applications in nanotechnology and material science (Mu et al., 2012).

Safety And Hazards

The safety data sheet for “4-(4-Boc-Piperazino)phenylboronic acid” suggests that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and should not be released into the environment . In case of contact with skin or eyes, it is recommended to wash with copious amounts of water for at least 15 minutes .

Future Directions

The future directions for “4-(4-BOC-Piperazino)phenylboronic acid” and similar compounds could involve further development of the protodeboronation process . This could potentially unlock new transformations and expand the utility of these compounds in organic synthesis .

properties

IUPAC Name

[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)13-6-4-12(5-7-13)16(20)21/h4-7,20-21H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGOBSWUEXKOIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70411922
Record name 4-(4-BOC-Piperazino)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70411922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-BOC-Piperazino)phenylboronic acid

CAS RN

457613-78-4
Record name 4-(4-BOC-Piperazino)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70411922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To tert-butyl 4-(4-bromophenyl)-1-piperazinecarboxylate (118.30 g, 346.9 mmol) in dry THF/MePh (1/1, 1.5 L) at −78° C. under dry nitrogen was added n-BuLi (2.5 M, 160 mL, 398.9 mmol) dropwise and the reaction was stirred at −78° C. for 20 minutes. Triisopropyl borate (96.1 mL, 416.3 mmol) was added dropwise and the reaction was warmed to 0° C. and stirred for 2 hours. Aqueous sat. NH4Cl (400 mL), water (100 mL) and 1 equivalent of H3PO4 (20 ML) were added and the mixture stirred for 15 minutes and then concentrated to a volume of approximately 200 mL (at which stage the mixture became bluish and a precipitate formed). A dropping funnel was charged with heptane (800 mL) and the solvent was added to the reaction mixture with vigorous stirring over a period of one hour and the resulting suspension was stirred overnight. The suspension was filtered, washed with heptane (2×200 mL), and dried over the weekend in vacuo to afford 4-[4-(tert-butoxycarbonyl)-1-piperazinyl]phenylboronic acid.
Quantity
118.3 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
THF MePh
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
96.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four

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